2,4-dibromo-N-(4-methylphenyl)benzamide chemical structure
2,4-dibromo-N-(4-methylphenyl)benzamide chemical structure
Technical Whitepaper: Structural Dynamics and Synthetic Protocols of 2,4-Dibromo-N-(4-methylphenyl)benzamide
Executive Summary
This technical guide provides a comprehensive analysis of 2,4-dibromo-N-(4-methylphenyl)benzamide , a halogenated benzamide derivative. Characterized by significant steric hindrance at the ortho-position and enhanced lipophilicity due to dibromo-substitution, this scaffold represents a critical intermediate in the development of antimicrobial agents (specifically FtsZ and QcrB inhibitors) and androgen receptor modulators. This document outlines the physicochemical profile, validated synthetic pathways, and structural characterization necessary for high-purity production and application.
Molecular Architecture & Physicochemical Profile[1]
The molecule comprises a 2,4-dibromobenzoyl moiety linked to a 4-methylaniline (p-toluidine) unit via an amide bond. The presence of the bromine atom at the C2 position (ortho) induces a "twisted" conformation, forcing the amide plane out of coplanarity with the benzoyl ring. This steric inhibition of resonance is a defining structural feature that influences both reactivity and receptor binding.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| Formula | C₁₄H₁₁Br₂NO | |
| Molecular Weight | 369.05 g/mol | Heavy halogen contribution |
| Predicted LogP | 4.8 – 5.2 | Highly lipophilic (Membrane permeable) |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor interaction |
| H-Bond Acceptors | 1 (Carbonyl O) | |
| Rotatable Bonds | 2 | C(aryl)-N and C(aryl)-C(=O) |
| Topological Polar Surface Area | ~29.1 Ų | Low TPSA indicates good BBB penetration potential |
Structural Dynamics (The Ortho-Effect)
Unlike unsubstituted N-phenylbenzamides which can adopt a planar conformation, the 2-bromo substituent creates steric clash with the amide hydrogen or carbonyl oxygen.
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Consequence: The torsion angle between the phenyl ring and the amide group is typically >30° .[1]
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Impact: This twist locks the molecule into a specific conformer, reducing the entropy penalty upon binding to protein targets (e.g., bacterial cell division protein FtsZ).
Synthetic Pathways & Process Chemistry
The synthesis of 2,4-dibromo-N-(4-methylphenyl)benzamide is most efficiently achieved via an Acyl Chloride Nucleophilic Substitution . This pathway is preferred over direct coupling (EDC/NHS) due to the steric hindrance of the 2,4-dibromobenzoic acid, which makes the carboxylic acid less reactive to carbodiimides.
Reagents & Causality[7]
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Thionyl Chloride (SOCl₂): Converts the unreactive acid to the highly electrophilic acid chloride.
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Triethylamine (Et₃N): Acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the p-toluidine amine.
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Dichloromethane (DCM): A non-protic solvent that solubilizes both organic reactants while allowing easy workup.
Protocol: Step-by-Step Synthesis
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Activation (Acid Chloride Formation):
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Charge a round-bottom flask with 2,4-dibromobenzoic acid (1.0 eq).
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Add dry DCM (10 mL/g) and a catalytic drop of DMF .
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Add Thionyl Chloride (1.5 eq) dropwise at 0°C.
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Reflux for 2–3 hours until gas evolution (SO₂, HCl) ceases.
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Evaporate excess SOCl₂ under reduced pressure to yield the crude acid chloride (Do not isolate; use immediately).
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Coupling (Amidation):
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Dissolve p-toluidine (1.0 eq) and Triethylamine (1.2 eq) in dry DCM.
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Cool the amine solution to 0°C.
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Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution.
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Stir at room temperature for 4–6 hours.
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Purification:
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Wash the organic layer with 1M HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine .
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Dry over anhydrous Na₂SO₄ and concentrate.
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Recrystallization: Use Ethanol/Water (9:1) to yield white/off-white needles.
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Visual Workflow (DOT Diagram)
Caption: Figure 1. Convergent synthetic route utilizing acid chloride activation to overcome steric hindrance at the ortho-position.
Structural Characterization (Spectroscopy)
Validation of the structure requires confirming the presence of the amide linkage and the specific substitution pattern.
Infrared Spectroscopy (FT-IR)
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Amide I (C=O stretch): Strong band at 1640–1660 cm⁻¹ . (Shifted slightly higher due to electron-withdrawing bromines).
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Amide II (N-H bend): Medium band at 1530–1550 cm⁻¹ .
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N-H Stretch: Single sharp band at 3250–3300 cm⁻¹ (Secondary amide).
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃
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Methyl Group: Singlet at δ 2.30 ppm (3H). Characteristic of the p-tolyl moiety.
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Amide Proton: Broad singlet at δ 10.0–10.5 ppm (1H). Downfield shift indicates hydrogen bonding.
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Aromatic Region:
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Benzoyl Ring: The proton at C3 (between bromines) appears as a doublet or singlet depending on long-range coupling. The proton at C6 is a doublet (~7.4 ppm).
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Tolyl Ring: Typical AA'BB' system (two doublets) centered around 7.1–7.5 ppm.
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Pharmacophore Analysis & Biological Context
This molecule serves as a robust scaffold for Structure-Activity Relationship (SAR) studies. The 2,4-dibromo motif is not merely structural; it modulates the electronic environment of the carbonyl.
Key Biological Mechanisms
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FtsZ Inhibition (Antibacterial): Benzamides are known to bind to the interdomain cleft of FtsZ (filamenting temperature-sensitive mutant Z), a protein essential for bacterial cell division. The lipophilic 2,4-dibromo tail aids in penetrating the bacterial cell wall (specifically in M. tuberculosis and S. aureus).
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Androgen Receptor Modulation: The rigid benzamide core mimics the steroidal backbone, allowing interaction with nuclear receptors.
SAR Logic Diagram
Caption: Figure 2.[1] Pharmacophore decomposition showing how specific structural features translate to biological efficacy.
References
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Gowda, B. T., Tokarčík, M., Kožíšek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide.[2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(1), o83. Link
- Context: Provides the foundational crystal structure data for the N-(4-methylphenyl)
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BenchChem. (2025).[5] Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Link
- Context: Technical data on closely related benzamide analogs used to interpol
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PubChem. (2025). 2,4-Dibromobenzamide Compound Summary. National Library of Medicine. Link
- Context: Source for computed descriptors (LogP, H-bond counts) of the parent dibromo-fragment.
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ACS Medicinal Chemistry Letters. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Link
- Context: Validates the biological relevance of lipophilic benzamides in antibacterial research.
